2-Tetradecyloctadecanoic acid
Overview
Description
2-Tetradecyloctadecanoic acid is a type of carboxylate, specifically a branched alkyl carboxylate . It has a molecular formula of C32H64O2 and a molecular weight of 480.8494 . It appears as a solid and is insoluble in water .
Molecular Structure Analysis
The molecular structure of 2-Tetradecyloctadecanoic acid is based on its molecular formula, C32H64O2 . Unfortunately, the specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis
2-Tetradecyloctadecanoic acid is a solid substance that is insoluble in water . It is stable under normal conditions . The molecular formula is C32H64O2 and the molecular weight is 480.8494 .Scientific Research Applications
1. Photocycloaddition Reactions
2-Tetradecyloctadecanoic acid derivatives have been utilized in photocycloaddition reactions. Such reactions are significant for the synthesis of complex molecular structures in organic chemistry. These reactions involve irradiation and can lead to the formation of bi-, tri-, or tetracyclic products, which are valuable for further chemical synthesis and modifications (Hehn et al., 2010).
2. Environmental Fate of Tetracyclines
Studies on the environmental fate of tetracyclines, which are related to 2-Tetradecyloctadecanoic acid, have been conducted. These studies focus on understanding the behavior of tetracyclines in soil and aquatic systems, which is crucial for assessing their ecological impact and potential risk to human health (Sassman & Lee, 2005).
3. Bioavailability and Antibiotic Resistance
Research has also been done on the impact of organic acids on the bioavailability of tetracyclines and the consequent effects on bacterial uptake and antibiotic resistance. This is particularly relevant in understanding how environmental factors can influence the effectiveness and resistance development to antibiotics (Zhang et al., 2014).
4. Photocatalytic Degradation
Studies have explored the photocatalytic degradation of tetracyclines using nanomaterials like TiO2. This research is significant for developing methods to remove antibiotics from wastewater and reduce their environmental footprint (Zhu et al., 2013).
5. Stabilization of Long-Chain Intermediates
Research on the stabilization of long-chain intermediates, like tetradecanoic acid, has been conducted. This involves studying the reaction pathways and product distribution in various conditions, which is important for understanding and optimizing chemical synthesis processes (Teodorović et al., 2013).
6. Antibody Development and ELISA for Tetracyclines
There has been development in the preparation of antibodies and enzyme-linked immunosorbent assay (ELISA) methods for detecting residues of tetracyclines in food products. This is crucial for ensuring food safety and monitoring antibiotic contamination (Zhang et al., 2007).
7. Chemical and Biological Diversity of Tetramic Acids
The chemical and biological diversity of tetramic acid compounds, related to 2-Tetradecyloctadecanoic acid, have been studied extensively. These compounds are known for their structural complexity and bioactivity, making them of great interest in pharmaceutical and biochemical research (Jiang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-tetradecyloctadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-31(32(33)34)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3,(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYGCTQPBDNICZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994646 | |
Record name | 2-Tetradecyloctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tetradecyloctadecanoic acid | |
CAS RN |
73756-39-5 | |
Record name | 2-Tetradecyloctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73756-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecyloctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073756395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Tetradecyloctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tetradecyloctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRADECYLOCTADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A362535NEZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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